molecular formula C14H10N4 B2925837 4,6-Di(pyridin-4-yl)pyrimidine CAS No. 1214386-78-3

4,6-Di(pyridin-4-yl)pyrimidine

Cat. No. B2925837
CAS RN: 1214386-78-3
M. Wt: 234.262
InChI Key: LZYRMOSOYHZZSC-UHFFFAOYSA-N
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Description

4,6-Di(pyridin-4-yl)pyrimidine is a compound that has a 2-methylpyrimidine core structure with four pyridine pendants . It is electron-deficient and can be used in OLEDs and photovoltaics (e.g. perovskite solar cells) as an electron-transporting or hole-blocking layer material .


Synthesis Analysis

An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines (1N) and pyrimidines (2N), by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 2-methylpyrimidine core structure with four pyridine pendants . The structure of this compound allows it to be used in various applications, such as in OLEDs and photovoltaics .

properties

IUPAC Name

4,6-dipyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-5-15-6-2-11(1)13-9-14(18-10-17-13)12-3-7-16-8-4-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYRMOSOYHZZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NC=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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